molecular formula C3H6O3 B1615723 Methoxymethyl formate CAS No. 4382-75-6

Methoxymethyl formate

Cat. No.: B1615723
CAS No.: 4382-75-6
M. Wt: 90.08 g/mol
InChI Key: VKWJMTLAAJULGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethyl formate is an organic compound with the molecular formula C₃H₆O₃. It is a formate ester derived from methanol and formaldehyde. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl formate can be synthesized through the reaction of methanol with formaldehyde in the presence of a catalyst. The reaction typically involves the following steps:

    Esterification: Methanol reacts with formaldehyde in the presence of an acid catalyst to form this compound.

    Reaction Conditions: The reaction is usually carried out at a temperature range of 60-80°C and under atmospheric pressure. The acid catalyst commonly used is sulfuric acid or hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of methanol. This process involves the reaction of methanol with carbon monoxide in the presence of a strong base, such as sodium methoxide or potassium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl formate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to form methanol and formic acid.

    Oxidation: It can be oxidized to produce formaldehyde and formic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: Methanol and formic acid.

    Oxidation: Formaldehyde and formic acid.

    Substitution: Various substituted formates depending on the nucleophile used.

Scientific Research Applications

Methoxymethyl formate has several applications in scientific research, including:

    Organic Synthesis: Used as a protecting group for alcohols and amines in organic synthesis.

    Catalysis: Serves as an intermediate in catalytic reactions involving formaldehyde and methanol.

    Material Science: Utilized in the synthesis of polymers and resins.

    Pharmaceuticals: Investigated for its potential use in drug synthesis and as a building block for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of methoxymethyl formate involves its reactivity as a formate ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Methoxymethyl formate can be compared with other formate esters, such as:

    Methyl Formate: Similar in structure but lacks the methoxy group. It is used as a solvent and in the production of formic acid.

    Ethyl Formate: Contains an ethyl group instead of a methoxy group. It is used as a flavoring agent and in the synthesis of pharmaceuticals.

    Propyl Formate: Contains a propyl group. It is used in the fragrance industry and as a solvent.

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct reactivity and properties compared to other formate esters. This makes it valuable in specific organic synthesis applications and as an intermediate in various chemical processes.

Properties

IUPAC Name

methoxymethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-5-3-6-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJMTLAAJULGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195945
Record name Methoxymethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-75-6
Record name Methoxymethyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxymethyl formate
Reactant of Route 2
Reactant of Route 2
Methoxymethyl formate
Reactant of Route 3
Reactant of Route 3
Methoxymethyl formate
Reactant of Route 4
Reactant of Route 4
Methoxymethyl formate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methoxymethyl formate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methoxymethyl formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.